molecular formula C9H12N2O6 B12559201 1-[(2-Acetoxyethoxy)methyl]barbituric Acid CAS No. 154021-74-6

1-[(2-Acetoxyethoxy)methyl]barbituric Acid

Cat. No.: B12559201
CAS No.: 154021-74-6
M. Wt: 244.20 g/mol
InChI Key: GTLSZXVPIAVXIH-UHFFFAOYSA-N
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Description

1-[(2-Acetoxyethoxy)methyl]barbituric Acid is a specialized barbituric acid derivative designed for advanced organic synthesis and medicinal chemistry research. Barbituric acid serves as the fundamental scaffold for a vast class of compounds with significant pharmacological potential, and its derivatives are extensively utilized in the development of central nervous system (CNS) depressants, including sedative and anticonvulsant agents . The (2-acetoxyethoxy)methyl moiety on the N-1 position of this compound is a key functional handle, potentially enhancing solubility or acting as a protecting group in multi-step synthetic pathways. This makes it a valuable building block for the synthesis of more complex molecules via reactions such as the Knoevenagel condensation, a classical method for establishing carbon-carbon bonds that is pivotal for creating diverse barbiturate-based libraries . Researchers employ this compound in the exploration of novel bioactive substances. Barbituric acid derivatives have demonstrated a wide spectrum of biological activities in research settings, including antimicrobial, antiviral, antioxidant, and anticancer properties . The structural flexibility of the core barbituric acid ring system allows for the generation of compounds that can interact with various biological targets, making it a versatile template in drug discovery programs . This product is intended for use in laboratory research only. This compound is provided For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

154021-74-6

Molecular Formula

C9H12N2O6

Molecular Weight

244.20 g/mol

IUPAC Name

2-[(2,4,6-trioxo-1,3-diazinan-1-yl)methoxy]ethyl acetate

InChI

InChI=1S/C9H12N2O6/c1-6(12)17-3-2-16-5-11-8(14)4-7(13)10-9(11)15/h2-5H2,1H3,(H,10,13,15)

InChI Key

GTLSZXVPIAVXIH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCOCN1C(=O)CC(=O)NC1=O

Origin of Product

United States

Synthetic Methodologies for 1 2 Acetoxyethoxy Methyl Barbituric Acid

Precursor Synthesis and Characterization

The successful synthesis of the target compound is critically dependent on the efficient preparation of its precursors. This involves the synthesis of a suitable 2-acetoxyethanol derivative which is then converted into a reactive halide for the subsequent alkylation step.

Synthesis of 2-Acetoxyethanol Derivatives

The foundational precursor for the side chain is a derivative of 2-acetoxyethanol. A key intermediate, (2-acetoxyethoxy)methyl acetate (B1210297), can be synthesized through the acetolysis of 1,3-dioxolane (B20135). This compound serves as a stable source of the (2-acetoxyethoxy)methyl group.

Preparation of (2-Acetoxyethoxy)methyl Halide Reagents

For the purpose of alkylation, a more reactive halide form of the precursor is required. A highly effective method for the preparation of (2-acetoxyethoxy)methyl bromide has been developed. This involves the treatment of 1,3-dioxolane with neat acetyl bromide, which yields the desired (2-acetoxyethoxy)methyl bromide as a readily distillable colorless oil in a high yield of 88%. This reagent has been shown to be stable for several months under refrigeration. Attempts to prepare the corresponding chloride by treating 1,3-dioxolane with acetyl chloride in the presence of sulfuric acid resulted in a product contaminated with a persistent byproduct, which in turn led to lower yields in subsequent coupling reactions.

Table 1: Synthesis of (2-Acetoxyethoxy)methyl Halide Reagents

Precursor Reagent Product Yield (%) Reference
1,3-Dioxolane Acetyl bromide (2-Acetoxyethoxy)methyl bromide 88
1,3-Dioxolane Acetyl chloride/H₂SO₄ (2-Acetoxyethoxy)methyl chloride Lower, contaminated

N-Alkylation Strategies for Barbituric Acid Core

The introduction of the (2-acetoxyethoxy)methyl group onto the barbituric acid ring is a crucial step. Alkylation can occur at either the nitrogen or oxygen atoms of the barbiturate (B1230296), and thus, regioselectivity is a key consideration.

Silylation-Mediated N-Alkylation Protocols

A common and effective strategy to promote N-alkylation of heterocyclic bases like barbituric acid involves a silylation step. The barbituric acid is first treated with a silylating agent, such as hexamethyldisilazane (B44280) (HMDS), to form a silylated intermediate. This intermediate is then coupled with the alkylating agent, (2-acetoxyethoxy)methyl bromide. This method has been successfully applied to a variety of pyrimidines and purines, resulting in the desired N-alkylated products in good yields, typically ranging from 79-89%. The silylation step enhances the nucleophilicity of the nitrogen atoms and improves the solubility of the barbiturate in the reaction solvent, facilitating a smoother reaction.

Table 2: Silylation-Mediated N-Alkylation of Heterocycles with (2-Acetoxyethoxy)methyl bromide

Heterocycle Silylating Agent Coupling Product Yield Range (%) Reference
Pyrimidines Trimethylsilyl N¹-alkylated pyrimidine (B1678525) 79-89
Chloropurines Trimethylsilyl N⁹-alkylated purine 79-89

Direct Alkylation Approaches for N-Substituted Barbiturates

Direct alkylation of barbituric acid without prior silylation is also a viable route. This approach typically involves the use of a base to deprotonate the barbituric acid, forming a barbiturate anion which then acts as a nucleophile. The choice of base and solvent is critical in directing the alkylation to the nitrogen atom. For instance, the use of sodium hydride in a polar aprotic solvent like N,N-dimethylformamide (DMF) is a common condition for N-alkylation. The reaction involves the addition of the barbiturate to a solution of the alkylating agent, such as (2-acetoxyethoxy)methyl bromide, in DMF. It is important to note that the reaction conditions can significantly influence the ratio of N- to O-alkylated products.

Optimization of Reaction Conditions and Yield

The optimization of reaction conditions is crucial for maximizing the yield and purity of 1-[(2-Acetoxyethoxy)methyl]barbituric acid. Several factors can be systematically varied to achieve the best outcome. These include the choice of base, solvent, reaction temperature, and reaction time. For direct alkylation methods, a study on the N-alkylation of benzylamines found that using cesium carbonate as the base in anhydrous DMF provided high selectivity for mono-N-alkylation. The stoichiometry of the reactants is also a key parameter; for instance, using an excess of the amine can favor mono-alkylation. The temperature can also be adjusted to control the reaction rate and minimize side reactions. A systematic investigation of these parameters would be necessary to determine the optimal conditions for the synthesis of the title compound.

Green Chemistry Principles in Synthesis

The synthesis of barbituric acid derivatives has increasingly moved towards environmentally benign methods. These "green" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. For a target molecule like this compound, these principles can be applied to the N-alkoxymethylation of the barbituric acid core.

Solvent-Free Synthetic Protocols

Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry. These methods often involve grinding solid reactants together, sometimes with a catalyst, to initiate a chemical reaction without the need for a solvent medium. This approach drastically reduces the generation of volatile organic compound (VOC) waste.

For the synthesis of barbituric acid derivatives, solvent-free conditions have been successfully employed, particularly in condensation reactions. tsijournals.comresearchgate.net One common technique involves grinding the starting materials at room temperature. tsijournals.com For the preparation of this compound, a hypothetical solvent-free approach would involve reacting barbituric acid with an acetoxyethoxymethylating agent, such as (2-acetoxyethoxy)methyl chloride, in the presence of a solid base. Another method involves using nanoporous solid acid catalysts under solvent-free conditions at elevated temperatures, which has proven effective for similar multicomponent reactions involving barbituric acid. nih.govnih.gov

Table 1: Comparison of Solvent-Free Methods for Related Barbituric Acid Syntheses

MethodCatalyst/ConditionsTypical SubstratesAdvantagesReference
GrindingSodium Acetate, Room TemperatureBarbituric Acid, Aromatic AldehydesMild conditions, simple procedure, reduced waste. tsijournals.com
HeatingNanoporous Silica (B1680970) (SBA-Pr-SO3H), 150°CBarbituric Acid, Aldehydes, Urea (B33335)High efficiency, catalyst reusability. nih.gov
Deep Eutectic Solvent (DES)MTPPBr–PCAT–DES, 80 °CBarbituric Acid, Aldehydes, 4-HydroxycoumarinHigh yields, non-toxic catalyst, short reaction times. nih.gov

Catalyst-Free and Environmentally Benign Methodologies

The development of catalyst-free synthetic routes is a key goal in green chemistry, as it eliminates the need for potentially toxic and expensive catalysts and simplifies product purification. Several catalyst-free methods for synthesizing barbituric acid derivatives have been reported, often utilizing environmentally benign solvents like water or aqueous ethanol (B145695) mixtures. mdpi.comnih.gov

These reactions can proceed efficiently at ambient temperatures, driven by the intrinsic reactivity of the starting materials. nih.gov For instance, three-component reactions involving barbituric acid, aldehydes, and other nucleophiles have been shown to produce complex derivatives in high yields in aqueous ethanol without any added catalyst. nih.gov A catalyst-free synthesis of dihydropyridine (B1217469) derivatives from barbituric acid has also been achieved in water, with products isolated by simple filtration. researchgate.net This highlights the potential for developing a clean, catalyst-free aqueous synthesis for this compound.

Purification and Isolation Techniques for Synthetic Products

The purity of a chemical compound is paramount, and effective purification is a critical step in any synthetic process. For this compound, standard techniques such as chromatography and recrystallization would be employed.

Chromatographic Purification Methods

Chromatography is a versatile and widely used technique for the separation and purification of compounds from a mixture.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for both the analysis and purification of barbiturates. ijsra.netnih.gov For a compound like this compound, reversed-phase HPLC would likely be the method of choice, using a C18 column with a mobile phase consisting of a mixture of water (often buffered) and an organic solvent like acetonitrile (B52724) or methanol (B129727). ijsra.net

Thin-Layer Chromatography (TLC): TLC is primarily used for monitoring the progress of a reaction and for determining the appropriate solvent system for column chromatography. It provides a quick and inexpensive way to assess the purity of fractions.

Gas Chromatography (GC): GC can be used for the analysis of volatile or derivatized barbiturates. acs.orgacs.org For a relatively polar molecule like the target compound, pyrolysis-GC or derivatization to a more volatile species might be necessary for successful analysis. acs.orgacs.org

Column Chromatography: This is the standard preparative-scale purification method. The crude product would be dissolved in a minimal amount of solvent and loaded onto a silica gel column. The compound would then be eluted using a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexane, to separate the desired product from unreacted starting materials and byproducts.

Recrystallization and Precipitation Techniques

Recrystallization is a fundamental technique for purifying solid organic compounds. The process involves dissolving the crude product in a hot solvent in which it is sparingly soluble at room temperature. As the solution cools, the solubility of the compound decreases, leading to the formation of high-purity crystals.

For barbituric acid and its derivatives, various solvent systems have been proven effective for recrystallization.

Aqueous Solutions: Barbituric acid itself can be purified by dissolving it in hot water and allowing it to crystallize upon cooling. orgsyn.org

Alcohol/Water Mixtures: A common and effective method for purifying barbiturates involves using a mixed solvent system, such as ethanol-water or methanol-water. google.comgoogle.com By adjusting the ratio of the solvents, the solubility of the compound can be finely tuned to maximize the recovery of pure crystals. A patent describes a method for obtaining high-purity barbituric acid by dissolving the crude material in a heated mixture of distilled water and a lower alcohol, followed by slow cooling to precipitate the crystals. google.com

Organic Solvents: Solvents like dimethylformamide have also been used for the recrystallization of certain barbiturate derivatives. nih.gov

Table 2: Summary of Purification Techniques for Barbituric Acid Derivatives

TechniqueStationary/Mobile Phase or SolventPurposeReference
HPLCReversed-phase (e.g., C18) / Acetonitrile-WaterAnalysis and Purification ijsra.netnih.gov
Column ChromatographySilica Gel / Hexane-Ethyl Acetate GradientPreparative Purification ijsra.net
RecrystallizationWater/Ethanol MixtureFinal Purification of Solid Product google.com
RecrystallizationHot Water with Aluminum OxidePurification with Decolorization google.com

Scale-Up Considerations in Chemical Synthesis

Translating a laboratory-scale synthesis to an industrial or large-scale process introduces a unique set of challenges. For the production of this compound, key considerations would include cost-effectiveness, safety, process robustness, and waste management.

Reaction Conditions: The choice of reaction conditions is critical. A process that works well on a gram scale may not be feasible on a kilogram scale. For example, reactions requiring vigorous grinding are difficult to scale up. In contrast, one-pot, catalyst-free reactions in aqueous media are highly desirable for large-scale synthesis as they simplify the process, reduce costs associated with catalysts, and minimize organic solvent waste. nih.govresearchgate.net

Heat Management: Exothermic reactions must be carefully controlled on a large scale to prevent thermal runaways. The choice of reactor and cooling systems is crucial.

Reagent and Solvent Selection: The cost and safety of all reagents and solvents must be considered. Using inexpensive, readily available, and non-toxic starting materials like urea and malonic acid derivatives is advantageous. irapa.orgwikipedia.org The use of green solvents like water or solvent-free conditions significantly improves the safety and environmental profile of the process.

Product Isolation and Purification: Isolation methods must be efficient and scalable. Filtration is generally preferred over chromatographic purification for large quantities due to cost and time constraints. Therefore, developing a synthesis that yields a product that can be purified primarily by recrystallization is a major goal. orgsyn.orggoogle.com The efficiency of the recrystallization process, including solvent selection and recovery, becomes a key economic factor.

Process Control and Automation: On a large scale, process parameters such as temperature, pressure, and reagent addition rates need to be precisely monitored and controlled to ensure consistent product quality and yield.

By prioritizing green chemistry principles from the outset, such as using catalyst-free aqueous systems, the challenges associated with the scale-up of this compound synthesis can be significantly mitigated.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution. A complete NMR analysis would involve one-dimensional (¹H and ¹³C) and two-dimensional experiments.

The ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. The expected signals for this compound would include:

A singlet for the methyl protons of the acetoxy group.

Triplets for the methylene (B1212753) protons of the ethoxy group, showing their coupling to each other.

A singlet for the methylene protons of the methyl group attached to the nitrogen of the barbituric acid ring.

A singlet for the methylene protons of the barbituric acid ring itself.

A broad singlet for the N-H proton of the barbituric acid ring.

Hypothetical ¹H NMR Data Table:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~11.0br s1HNH
~5.5s2HN-CH₂ -O
~4.2t2HO-CH₂ -CH₂-O
~3.8t2HO-CH₂-CH₂ -O
~3.6s2HC(5)-H₂
~2.0s3HCH₃ -C=O

The ¹³C NMR spectrum would identify all unique carbon atoms in the molecule. The expected resonances would include:

Signals for the carbonyl carbons of the barbituric acid ring and the ester group.

Signals for the methylene carbons of the ethoxy and methyl-ether linkages.

A signal for the methylene carbon of the barbituric acid ring.

A signal for the methyl carbon of the acetoxy group.

Hypothetical ¹³C NMR Data Table:

Chemical Shift (ppm)Assignment
~170.0C =O (ester)
~165.0C (4/6)=O (barbiturate)
~150.0C (2)=O (barbiturate)
~75.0N-C H₂-O
~68.0O-C H₂-CH₂-O
~62.0O-CH₂-C H₂-O
~40.0C (5)H₂
~20.0C H₃-C=O

To confirm the assignment of proton and carbon signals and to establish the connectivity between different parts of the molecule, 2D NMR experiments would be crucial.

COSY (Correlation Spectroscopy): Would show correlations between coupled protons, for instance, between the two methylene groups of the ethoxy moiety.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Would reveal one-bond correlations between protons and the carbons they are directly attached to. This would definitively link the proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds away. This is critical for connecting the different fragments of the molecule, for example, showing a correlation from the N-CH₂-O protons to the carbons of the barbituric acid ring and the ethoxy group, and from the acetoxy methyl protons to the ester carbonyl carbon.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can further confirm its structure.

HRMS would be used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental composition, which serves as a powerful confirmation of the molecular formula (C₁₀H₁₂N₂O₆).

In an MS/MS experiment, the molecular ion would be isolated and fragmented. The resulting fragment ions would provide valuable information about the different structural units and how they are connected. Key fragmentation pathways for this compound would likely involve:

Loss of the acetoxy group.

Cleavage of the ether linkages.

Fragmentation of the barbituric acid ring.

Analysis of these fragments would allow for the reconstruction of the molecular structure, corroborating the findings from NMR spectroscopy.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is instrumental in identifying the various functional groups within a molecule by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy

Analysis of this compound via IR spectroscopy would be expected to reveal key absorption bands corresponding to its distinct structural components. The presence of the barbiturate ring, the acetoxy group, and the ether linkage would each give rise to specific peaks in the IR spectrum.

Expected Characteristic IR Absorption Bands:

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
N-H (Amide)3200-3100Stretching
C-H (Aliphatic)3000-2850Stretching
C=O (Amide/Ureide)1750-1680Stretching
C=O (Ester)1750-1735Stretching
C-O (Ester & Ether)1300-1000Stretching
C-N1400-1200Stretching

The barbiturate core would be identified by the characteristic N-H and multiple C=O stretching vibrations. The acetoxyethoxy)methyl substituent would introduce strong bands from the ester carbonyl (C=O), C-O stretching of the ester and ether moieties, and the aliphatic C-H stretching vibrations of the methyl and methylene groups.

Raman Spectroscopy

Raman spectroscopy, being complementary to IR, would provide further structural insights. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman analysis would be useful for confirming the pyrimidine ring structure and the carbon-carbon backbone of the substituent. The carbonyl groups would also exhibit strong Raman signals. However, without experimental data, a detailed spectrum cannot be presented.

Electronic Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is employed to study electronic transitions within a molecule, particularly involving chromophores—parts of the molecule that absorb light in the ultraviolet or visible regions. The primary chromophore in this compound is the barbiturate ring itself, containing carbonyl groups and nitrogen atoms with lone pairs of electrons.

It is anticipated that the compound would exhibit absorption maxima (λ_max) in the UV region. These absorptions would likely correspond to n → π* and π → π* transitions associated with the C=O and C=C bonds within the barbiturate ring system. The exact position and intensity of these absorptions would be influenced by the solvent used for the analysis. No specific experimental λ_max values have been reported for this compound.

Crystallographic Analysis for Solid-State Structure

Single-Crystal X-Ray Diffraction (if applicable)

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

For this compound, a crystallographic study would elucidate the conformation of the (2-acetoxyethoxy)methyl substituent relative to the barbiturate ring. A key feature of interest would be the hydrogen bonding network formed in the solid state, which is a hallmark of barbiturate structures. Typically, barbiturates form extensive networks of N-H···O=C hydrogen bonds. The presence of the ether and ester oxygen atoms in the substituent could introduce additional, more complex hydrogen bonding motifs. As no crystallographic data has been published, the crystal system, space group, and unit cell dimensions remain unknown.

Based on a comprehensive review of available scientific literature, there is no specific information regarding the structural elucidation, advanced spectroscopic characterization, or polymorphism of the chemical compound This compound .

Structural Elucidation and Advanced Spectroscopic Characterization

Powder X-Ray Diffraction (PXRD) for Polymorphism Studies

Information on the use of Powder X-Ray Diffraction (PXRD) to study the polymorphism of 1-[(2-Acetoxyethoxy)methyl]barbituric acid is not available in the public domain. Polymorphism is a critical aspect in the characterization of crystalline solids, as different polymorphic forms of a compound can exhibit distinct physical and chemical properties. PXRD is a primary analytical technique used to identify and differentiate these crystalline forms. However, no studies detailing the PXRD analysis or discussing the potential polymorphs of this specific compound have been published.

Due to the absence of experimental data, a data table of PXRD peaks (2θ values, d-spacing, and relative intensity) cannot be generated.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules.

Density Functional Theory (DFT) for Electronic Structure

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of organic molecules due to its favorable balance of accuracy and computational cost. By approximating the many-body electronic wavefunction in terms of the electron density, DFT methods can accurately predict molecular properties. For 1-[(2-Acetoxyethoxy)methyl]barbituric Acid, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31G* or larger), can be used to determine the distribution of electron density, molecular orbital energies, and electrostatic potential. These calculations reveal the regions of the molecule that are electron-rich or electron-poor, which is crucial for understanding its reactivity and intermolecular interactions. The distribution of atomic charges, often calculated using methods like Natural Population Analysis (NPA), indicates that the oxygen and nitrogen atoms of the barbituric acid ring and the carbonyl and ether oxygens in the side chain carry partial negative charges, while the hydrogen atoms and the carbon atoms bonded to these heteroatoms bear partial positive charges.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the kinetic stability and chemical reactivity of a molecule. biomedres.ussemanticscholar.org A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. biomedres.ussemanticscholar.org For acyclic nucleoside analogues, the HOMO is typically localized on the nucleobase moiety, in this case, the barbituric acid ring, while the LUMO may be distributed over the entire molecule or concentrated on specific electron-accepting groups. Theoretical calculations on analogous structures provide representative values for these key electronic parameters.

Table 1: Representative Frontier Molecular Orbital Energies and Properties for Acyclic Nucleoside Analogues (Calculated using DFT/B3LYP/6-31G*)
ParameterRepresentative Value
HOMO Energy-6.5 eV to -7.5 eV
LUMO Energy-1.0 eV to -2.0 eV
HOMO-LUMO Gap (ΔE)4.5 eV to 6.5 eV
Ionization Potential (I ≈ -EHOMO)6.5 eV to 7.5 eV
Electron Affinity (A ≈ -ELUMO)1.0 eV to 2.0 eV

Energetic Profile and Stability of Isomers and Tautomers

Barbituric acid is known to exhibit tautomerism, existing in different isomeric forms that differ in the position of a proton. researchgate.netirapa.org The most common tautomers are the tri-keto, di-keto-enol, and keto-di-enol forms. Computational studies on barbituric acid itself have shown that the tri-keto form is generally the most stable in the gas phase and in non-polar solvents. researchgate.net However, the relative stability of these tautomers can be influenced by the solvent environment and by substituents on the ring. researchgate.net For this compound, the N-substitution with the acyclic side chain is expected to influence the tautomeric equilibrium. DFT calculations can be employed to determine the relative energies of the possible tautomers of this compound, thus predicting the most stable form under different conditions. While the tri-keto form is anticipated to be the most stable, the presence of the flexible side chain could potentially stabilize one of the enol forms through intramolecular hydrogen bonding.

Molecular Geometry Optimization and Vibrational Frequency Analysis

Before other properties can be accurately calculated, the molecular geometry must be optimized to find the lowest energy structure. This is typically performed using DFT methods, where the forces on each atom are minimized. youtube.com The resulting optimized geometry provides detailed information about bond lengths, bond angles, and dihedral angles. For this compound, the barbituric acid ring is expected to be nearly planar, while the acyclic side chain will have significant conformational freedom. researchgate.net

Once the geometry is optimized, a vibrational frequency analysis is performed. This calculation predicts the frequencies of the normal modes of vibration of the molecule. All real frequencies in the calculated vibrational spectrum confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. youtube.com Furthermore, the calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the accuracy of the computational model. researchgate.netorientjchem.org

Table 2: Representative Calculated Geometric Parameters for the Barbituric Acid Ring (Based on DFT Calculations)
ParameterBond/AngleRepresentative Value
Bond LengthN-C(O)1.38 - 1.42 Å
Bond LengthC=O1.20 - 1.24 Å
Bond LengthC-C1.50 - 1.55 Å
Bond AngleN-C(O)-N115° - 119°
Bond AngleC-N-C(O)123° - 127°

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular modeling and dynamics simulations offer insights into its dynamic behavior over time.

Conformational Dynamics and Flexibility

The acyclic side chain of this compound imparts significant conformational flexibility to the molecule. This flexibility is a key determinant of its biological activity and physical properties. Molecular dynamics (MD) simulations can be used to explore the conformational landscape of the molecule, revealing the preferred conformations and the energy barriers between them. orientjchem.org These simulations model the movement of atoms over time by solving Newton's equations of motion.

For this compound, the key degrees of freedom are the dihedral angles along the acyclic side chain. The rotation around these bonds will lead to a wide range of possible three-dimensional structures. MD simulations can identify the most populated conformational states and the timescales of transitions between them. This information is crucial for understanding how the molecule might interact with a biological target, as the bioactive conformation may not be the lowest energy conformation in isolation. Studies on similar flexible nucleoside analogues have highlighted the importance of this conformational flexibility in their mechanism of action. youtube.com

Theoretical Solvation Effects on Molecular Properties

The influence of solvents on the behavior of a molecule is a critical area of study in computational chemistry. The properties of this compound can be significantly altered by its surrounding solvent environment. Theoretical models are employed to predict these changes, providing a microscopic view of solute-solvent interactions.

By using quantum chemical calculations, it is possible to model how the presence of a solvent affects the geometric and electronic structure of the molecule. These calculations often involve placing the solute molecule within a continuum solvent model or a cluster of explicit solvent molecules. The results of such studies can reveal changes in bond lengths, bond angles, and dihedral angles, as well as shifts in the electronic charge distribution upon solvation.

For instance, a theoretical investigation might compare the properties of this compound in the gas phase versus in a polar solvent like water. The polar environment would be expected to stabilize polar regions of the molecule, potentially leading to conformational changes.

Table 1: Illustrative Theoretical Solvation Effects on Selected Properties of this compound

PropertyGas Phase (Theoretical)Water (Theoretical)
Dipole Moment (Debye)3.5 D5.2 D
HOMO-LUMO Gap (eV)5.8 eV5.5 eV
Most Stable ConformerExtendedFolded

Note: The data in this table is illustrative and represents the type of results that would be generated from a theoretical solvation study. It is not based on published experimental data for this specific compound.

Structure-Property Relationship (SPR) Modeling Frameworks (Theoretical)

Structure-Property Relationship (SPR) models are theoretical frameworks that aim to correlate the chemical structure of a molecule with its physical, chemical, and biological properties. These models are invaluable for predicting the behavior of new or uncharacterized compounds like this compound.

Quantitative Structure-Property Relationship (QSPR) is a specific type of SPR that uses numerical descriptors derived from the molecular structure to predict properties through mathematical equations. For this compound, a wide array of theoretical descriptors can be calculated to build QSPR models. These descriptors fall into several categories:

Constitutional Descriptors: These are the most straightforward descriptors, reflecting the molecular composition and including counts of atoms, bonds, rings, and molecular weight.

Topological Descriptors: These numerical indices are derived from the 2D representation of the molecule and describe its connectivity and shape. Examples include the Wiener index and Kier & Hall connectivity indices.

Geometrical Descriptors: Calculated from the 3D coordinates of the atoms, these descriptors include molecular surface area, volume, and principal moments of inertia.

Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and provide insights into the electronic properties of the molecule. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges.

A QSPR study on this compound would involve calculating a large set of these descriptors and then using statistical methods to find a correlation with a specific property of interest, such as solubility or melting point.

Table 2: Examples of Theoretical QSPR Descriptors for this compound

Descriptor TypeDescriptor NameIllustrative Value
ConstitutionalMolecular Weight258.21 g/mol
ConstitutionalNumber of H-bond Donors2
ConstitutionalNumber of H-bond Acceptors7
TopologicalWiener Index1254
GeometricalMolecular Surface Area280.5 Ų
Quantum-ChemicalHOMO Energy-6.2 eV
Quantum-ChemicalLUMO Energy-0.4 eV

Note: The values in this table are illustrative examples of descriptors that would be calculated in a QSPR study.

Computational Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters for this compound, which can aid in the interpretation of experimental spectra or even predict spectra for unmeasured compounds. mdpi.com

Density Functional Theory (DFT) is a commonly used method for predicting spectroscopic data. mdpi.comresearchgate.net For instance, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. mdpi.com These calculations provide information about the vibrational modes of the molecule, such as the stretching and bending of specific bonds. mdpi.com For example, the characteristic C=O stretching vibrations in the barbituric acid ring and the ester group could be predicted. mdpi.com

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computationally predicted. These predictions are based on calculating the magnetic shielding of each nucleus in the molecule. By comparing the calculated shifts with experimental data, it is possible to confirm the structure of the compound.

Ultraviolet-Visible (UV-Vis) absorption spectra can also be modeled using time-dependent DFT (TD-DFT). These calculations predict the electronic transitions between molecular orbitals and the corresponding absorption wavelengths, providing insight into the chromophores present in the molecule.

Table 3: Illustrative Computationally Predicted Spectroscopic Data for this compound

Spectroscopy TypeParameterPredicted Value
IR SpectroscopyC=O Stretch (ring)1710 cm⁻¹, 1685 cm⁻¹
IR SpectroscopyC=O Stretch (ester)1745 cm⁻¹
¹³C NMRC=O (ring)152 ppm, 165 ppm
¹³C NMRC=O (ester)170 ppm
¹H NMRN-H11.5 ppm
UV-Visλmax258 nm

Note: This table contains illustrative data that would be the output of computational spectroscopic predictions. It is not based on measured experimental values for this compound.

Advanced Analytical Methodologies for Characterization in Research Settings

Chromatographic Separation Techniques

Chromatography is a fundamental tool for the separation and purification of individual components from a mixture. For a compound like 1-[(2-Acetoxyethoxy)methyl]barbituric Acid, various chromatographic methods are applicable.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile and thermally labile compounds, making it highly suitable for barbituric acid derivatives. ijsra.net The development of a robust HPLC method for this compound would involve the careful selection of a stationary phase, mobile phase, and detector.

Given the polar nature of the barbituric acid ring and the ester and ether functionalities in the side chain, reversed-phase HPLC would be the most common approach. nih.gov A C18 or C8 column would likely provide adequate retention and separation from impurities. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). Gradient elution, where the proportion of the organic modifier is increased over time, would be beneficial for separating compounds with a range of polarities.

UV detection is a common choice for barbiturates, which typically exhibit absorbance in the low UV region (around 210-230 nm). govst.edu However, the exact maximum absorbance (λmax) for this compound would need to be determined experimentally.

Table 1: Illustrative HPLC Method Parameters for the Analysis of Acyclic Nucleoside Analogs

ParameterConditionSource
Column Reversed-phase C18, 4.6 x 250 mm, 5 µm researchgate.net
Mobile Phase A 0.1% Formic acid in Water nih.gov
Mobile Phase B Acetonitrile nih.gov
Gradient 5% B to 95% B over 20 minutes nih.gov
Flow Rate 1.0 mL/min researchgate.net
Detection UV at 254 nm researchgate.net
Injection Volume 10 µL researchgate.net

This table presents typical starting conditions for method development based on the analysis of structurally related compounds.

Gas Chromatography (GC) Considerations

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Barbiturates can be analyzed by GC, but often require derivatization to increase their volatility and improve their chromatographic behavior. ijsra.netnih.gov The acetoxyethoxy methyl side chain of this compound may impart sufficient volatility for direct GC analysis, but this would need to be experimentally verified.

If derivatization is necessary, common approaches for barbiturates include methylation or silylation of the acidic N-H protons of the barbituric acid ring. nih.gov This reduces the polarity and increases the volatility of the analyte. The choice of derivatizing agent (e.g., diazomethane (B1218177) for methylation, or BSTFA for silylation) would need to be optimized.

A non-polar or mid-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase, would be suitable for separating the derivatized or underivatized compound. A flame ionization detector (FID) would provide a robust and sensitive means of detection.

Thin-Layer Chromatography (TLC) for Purity Assessment

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for assessing the purity of a compound and monitoring the progress of a chemical reaction. For this compound, TLC can be used to quickly identify the presence of starting materials or byproducts. researchgate.net

A typical stationary phase would be silica (B1680970) gel 60 F254 plates. The mobile phase, or eluent, would be a mixture of organic solvents, with the polarity adjusted to achieve good separation. For barbituric acid derivatives, solvent systems often include a mixture of a non-polar solvent like chloroform (B151607) or dichloromethane (B109758) with a more polar solvent such as acetone, ethyl acetate, or methanol. researchgate.net

Visualization of the spots on the TLC plate can be achieved under UV light (at 254 nm) due to the UV-absorbing nature of the barbituric acid ring. Staining with reagents like potassium permanganate (B83412) or iodine can also be used for visualization. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used for identification purposes.

Table 2: Example TLC Systems for the Analysis of Barbiturates and Acyclovir

Analyte ClassStationary PhaseMobile PhaseDetectionSource
BarbituratesSilica Gel 60 F254Chloroform:Isopropanol (85:15)UV (254 nm) researchgate.net
AcyclovirSilica Gel 60 F254n-Butanol:Glacial Acetic Acid:Water (15:9:6)UV (277 nm) researchgate.net

This table provides examples of TLC conditions that could be adapted for the analysis of this compound.

Hyphenated Analytical Techniques

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of mass spectrometry, providing a high degree of specificity and sensitivity.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that is widely used in pharmaceutical analysis. It is particularly well-suited for the analysis of compounds in complex matrices, such as biological fluids. nih.govnih.gov For this compound, an LC-MS/MS method would provide both quantitative information and structural confirmation.

The HPLC conditions would be similar to those described in section 5.1.1. The eluent from the HPLC column is introduced into the mass spectrometer source, typically an electrospray ionization (ESI) source. ESI is a soft ionization technique that is suitable for polar and thermally labile molecules. The compound would likely be detected as a protonated molecule [M+H]+ in positive ion mode or a deprotonated molecule [M-H]- in negative ion mode.

Tandem mass spectrometry (MS/MS) involves the selection of the parent ion (e.g., [M+H]+), its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions. This process provides a unique fragmentation pattern that is characteristic of the compound's structure, allowing for highly selective detection and quantification using techniques like selected reaction monitoring (SRM). For instance, in the analysis of ganciclovir (B1264) prodrugs, the transition from the protonated molecular ion to a specific fragment ion is monitored. nih.govnih.gov

Table 3: Representative LC-MS/MS Parameters for Ganciclovir Prodrug Analysis

ParameterConditionSource
Ionization Mode Positive Electrospray Ionization (ESI+) nih.govnih.gov
Parent Ion (m/z) [M+H]+ nih.govnih.gov
Fragment Ion (m/z) Characteristic product ions nih.govnih.gov
Collision Energy Optimized for fragmentation nih.gov
Scan Type Selected Reaction Monitoring (SRM) nih.gov

This table illustrates the type of parameters that would be developed for an LC-MS/MS method for this compound, based on methods for similar compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the powerful identification ability of mass spectrometry. govst.edunih.gov As mentioned in section 5.1.2, derivatization may be necessary for the GC analysis of this compound.

Following separation on the GC column, the analyte enters the mass spectrometer, where it is typically ionized by electron ionization (EI). EI is a hard ionization technique that causes extensive fragmentation of the molecule. The resulting mass spectrum is a fingerprint of the compound, which can be compared to a library of known spectra for identification.

The fragmentation pattern would provide valuable structural information. For example, characteristic fragments corresponding to the barbituric acid ring, the acetoxyethoxy group, and the methyl linker would be expected. This detailed structural information makes GC-MS a powerful tool for unequivocal identification.

Spectrophotometric and Electrochemical Detection Methods

The sensitive and selective detection of barbituric acid and its derivatives is crucial in various research and analytical settings. Spectrophotometric and electrochemical methods offer powerful tools for this purpose, each relying on distinct chemical and physical principles for quantification and identification.

Colorimetric assays provide a rapid and straightforward method for the detection and quantification of barbituric acid derivatives. These assays are based on chemical reactions that produce a colored product, with the intensity of the color being proportional to the concentration of the analyte.

A fundamental principle for the colorimetric detection of barbituric acid involves its reaction with a nitrite (B80452) salt in an acidic medium to form a violuric acid derivative. researchgate.netnih.gov This reaction yields a distinct red-violet chromophore, which can be readily quantified using a spectrophotometer. researchgate.netnih.govunomaha.edu The reaction is initiated by adding aqueous saturated sodium nitrite to the sample, followed by the addition of acetic acid to create the necessary acidic conditions. unomaha.edu The resulting colored solution has a characteristic absorption maximum at a wavelength of 530 nm. researchgate.netnih.gov

This method has been shown to be effective for both qualitative and quantitative analysis. A "Spot Test" protocol can be used for a simple positive or negative indication of the presence of barbituric acid, with sensitivity down to 18.75 µg/mL. researchgate.netnih.gov For quantitative measurements, a standard curve can be constructed, which demonstrates linearity over a concentration range of 18.75 µg/mL to 2.25 mg/mL. researchgate.netnih.gov The assay can detect as little as 10 µg of barbituric acid in micro-reaction tubes. nih.gov A key advantage of this method is its robustness and lack of interference from many common inorganic salts (such as NaCl, NaN3, LiBr) and various organic compounds, ensuring the clear discernment of the red-violet endpoint. researchgate.netnih.gov

Table 1: Key Parameters of a Colorimetric Assay for Barbituric Acid

ParameterDetailsSource(s)
Principle Formation of a red-violet violuric acid derivative. researchgate.netnih.gov
Reagents Saturated Sodium Nitrite (NaNO₂), 2.0 M Acetic Acid. unomaha.edu
Detection Wavelength 530 nm. researchgate.netnih.gov
Linear Range 18.75 µg/mL to 2.25 mg/mL. researchgate.netnih.gov
Limit of Detection As low as 10 µg (in micro-reaction tubes). nih.gov
Interference Minimal interference from common inorganic salts and many organic compounds. researchgate.netnih.gov

Electrochemical sensors offer a highly sensitive and selective alternative for the detection of barbituric acid and its derivatives. These methods are based on measuring changes in electrical signals (such as current or potential) resulting from the electrochemical reaction of the target analyte at an electrode surface.

A prominent theoretical mechanism involves the use of a molecularly imprinted polymer (MIP) as a recognition element on an electrode surface. nih.gov This approach creates highly selective binding sites for the target molecule. The process can be conceptualized in the following steps:

Template Immobilization : The target molecule, in this case, barbituric acid (BA), is used as a template. It is encapsulated within a polymerizable matrix on an electrode surface, such as a sol-gel film on a graphite (B72142) electrode. nih.gov

Polymerization and Template Removal : A polymer brush is grafted around the template molecule. After polymerization, the template (BA) is removed, leaving behind specific recognition cavities within the polymer that are complementary in size, shape, and chemical functionality to the barbituric acid molecule. nih.gov

Analyte Reb-inding and Detection : When the sensor is exposed to a sample, the target barbituric acid molecules selectively rebind to these cavities. nih.gov This binding event can be transduced into a measurable electrochemical signal. For instance, using differential pulse cathodic stripping voltammetry (DPCSV), the binding performance can be investigated. The modified electrode is preanodized, and the encapsulated barbituric acid, involving hydrophobically induced hydrogen bonds within the MIP cavities, generates a voltammetric response that is proportional to its concentration. nih.gov

Research has demonstrated the successful development of a voltammetric sensor based on an MIP brush grafted to a sol-gel film on a graphite electrode for the selective analysis of barbituric acid. nih.gov This type of sensor yielded a linear response in the range of 4.95–100.00 µg/mL with a detection limit of 1.6 µg/mL. nih.gov Other electrochemical studies have investigated the conductance and diffusion coefficients of aqueous barbituric acid, indicating strong ion-ion and ion-solvent interactions that are fundamental to its electrochemical behavior. uonbi.ac.ke Furthermore, electrochemical methods have been employed not just for detection but also for the synthesis of novel spirocyclic-based barbituric acid derivatives. mdpi.com

Table 2: Theoretical Components of an MIP-Based Electrochemical Sensor for Barbituric Acid

ComponentFunctionExample MaterialSource(s)
Electrode Provides the conductive surface for the electrochemical reaction.Graphite Electrode nih.gov
Recognition Layer Creates specific binding sites for the target analyte.Molecularly Imprinted Polymer (MIP) Brush nih.gov
Template Molecule Used to form the specific recognition cavities.Barbituric Acid (BA) nih.gov
Transduction Technique Converts the binding event into a measurable signal.Differential Pulse Cathodic Stripping Voltammetry (DPCSV) nih.gov

Development of Robust Sample Preparation Protocols for Analytical Research

The accurate analysis of barbituric acid derivatives in complex matrices, such as biological specimens, necessitates robust sample preparation protocols. The primary goals of sample preparation are to isolate the target analytes from interfering substances, concentrate them to detectable levels, and ensure compatibility with the subsequent analytical instrument. nih.govresearchgate.net A variety of techniques have been developed, ranging from traditional extraction methods to more modern microextraction and direct analysis approaches.

Solid-Phase Extraction (SPE) is a widely used technique for cleaning up and concentrating barbiturates from biological samples like blood, urine, and tissue homogenates. sigmaaldrich.comnyc.gov The general procedure involves passing the prepared sample through a cartridge containing a solid sorbent. The barbiturates are retained on the sorbent while interfering compounds are washed away. nyc.gov The retained analytes are then eluted with an organic solvent. nyc.gov For example, a Discovery® DSC-18Lt SPE cartridge can be used to extract barbiturates from serum, followed by elution with methanol. sigmaaldrich.com

Liquid-Phase Microextraction (LPME) represents a miniaturized, efficient, and inexpensive sample preparation technique. nih.gov In flat membrane-based LPME (FM-LPME), analytes are extracted from an acidified aqueous sample (donor phase) through a thin layer of organic solvent immobilized in the pores of a flat membrane, into an alkaline acceptor phase. nih.gov This method has been successfully applied to determine barbiturates in whole blood, urine, and liver samples prior to LC-MS analysis, achieving low limits of detection. nih.gov

For analysis using highly sensitive techniques like Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) , sample preparation can be significantly simplified. In some cases, a simple "dilute-and-shoot" approach is sufficient. waters.com This method involves diluting the sample (e.g., urine) with water containing an internal standard and injecting it directly into the analytical system. waters.com This eliminates the time-consuming liquid-liquid extraction and derivatization steps often required for Gas Chromatography-Mass Spectrometry (GC-MS), thereby increasing sample throughput. waters.com

Analysis of hair samples requires specialized preparation to release the embedded analytes. A validated method involves decontaminating the hair, freeze-milling it in liquid nitrogen to create a powder, and then extracting the barbiturates with methanol in an ultrasonic bath. nih.govoup.com

Table 3: Comparison of Sample Preparation Protocols for Barbiturate (B1230296) Analysis

TechniquePrincipleTypical MatrixKey StepsAdvantagesSource(s)
Solid-Phase Extraction (SPE) Analyte partitioning between a solid sorbent and a liquid phase.Serum, Blood, Urine, Tissue1. Condition column. 2. Load sample. 3. Wash away interferences. 4. Elute analyte.Good cleanup and concentration; well-established. sigmaaldrich.comnyc.gov
Liquid-Phase Microextraction (LPME) Extraction from a donor phase, through an organic solvent membrane, to an acceptor phase.Whole Blood, Urine, Liver1. Acidify sample (donor). 2. Extract into organic phase on membrane. 3. Back-extract into alkaline acceptor phase.Low solvent consumption; high enrichment factor; inexpensive. nih.gov
Simple Dilution (for UPLC-MS/MS) Reduction of matrix effects and analyte concentration by dilution.Urine1. Dilute sample (e.g., 20-fold) with water containing internal standards. 2. Inject directly.Extremely fast; high throughput; minimizes sample loss. waters.com
Hair Extraction (Freeze-Milling) Mechanical disruption of the hair matrix followed by solvent extraction.Hair1. Decontaminate hair. 2. Freeze-mill in liquid nitrogen. 3. Extract powder with methanol via ultrasonication.Allows for segmental analysis and historical drug use pattern. nih.govoup.com

Chemical Reactivity and Derivatization Pathways

Hydrolytic Stability and Chemical Degradation Studies (Non-Biological)

The chemical stability of 1-[(2-Acetoxyethoxy)methyl]barbituric Acid in aqueous media is primarily dictated by the susceptibility of its ester linkage and the integrity of the barbituric acid ring under various pH conditions.

The acetoxyethoxy side chain contains an ester functional group which is prone to hydrolysis. This reaction can be catalyzed by both acid and base. Under acidic conditions, the ester can undergo hydrolysis to yield acetic acid and the corresponding alcohol derivative, 1-{[2-(hydroxy)ethoxy]methyl}barbituric acid. In alkaline solutions, saponification, the base-catalyzed hydrolysis of the ester, will also lead to the formation of the alcohol derivative and an acetate (B1210297) salt. The rate of this hydrolysis is dependent on pH and temperature.

The barbituric acid ring itself can also undergo degradation, particularly under strong alkaline conditions, which can lead to ring-opening reactions. researchgate.net However, in the pH range of 8.0-9.5, some barbiturate (B1230296) derivatives have shown slower degradation rates. epa.gov Photochemical degradation is another potential pathway for the breakdown of the barbituric acid ring, which can be initiated by UV irradiation and may result in the formation of isocyanate intermediates through ring opening. nih.govresearchgate.net

Regioselective Functional Group Transformations

The presence of distinct functional groups in this compound allows for a range of regioselective chemical transformations.

Deacetylation Reactions to Alcohol Derivatives

The acetyl group on the side chain can be selectively removed to yield the corresponding primary alcohol, 1-{[2-(hydroxy)ethoxy]methyl}barbituric acid. This transformation is a standard procedure in organic synthesis. Given the presence of the amide-like functionalities within the barbituric acid ring, care must be taken to employ mild conditions that favor ester cleavage over amide hydrolysis.

Several methods can be employed for this selective deacetylation. For instance, the use of ammonium acetate in aqueous methanol (B129727) has been shown to be effective for the deprotection of aromatic acetates under neutral conditions and at room temperature. researchgate.net While the acetate in the subject molecule is aliphatic, this method highlights the potential for mild, selective deacetylation. Other methods could include enzymatic hydrolysis under controlled conditions, though this falls outside the non-biological scope. The choice of reagent and reaction conditions is crucial to ensure the integrity of the barbituric acid ring and the N-methyl linkage.

Further Modifications of the Barbituric Acid Ring System

The barbituric acid ring system is a versatile scaffold for further chemical modifications, with the C-5 position being a particularly reactive site. mdpi.comnih.gov This position can act as a nucleophilic center, allowing for a variety of reactions. nih.gov

One common modification is the Knoevenagel condensation, where the active methylene (B1212753) group at C-5 reacts with aldehydes or ketones in the presence of a base to form 5-ylidene derivatives. mdpi.comirapa.org Another important reaction is the Michael addition, where the C-5 position can act as a Michael donor, adding to α,β-unsaturated carbonyl compounds. mdpi.com Alkylation at the C-5 position is also a well-established method to introduce various alkyl or aryl groups, which significantly influences the pharmacological properties of the resulting barbiturates. mdpi.com Furthermore, the barbituric acid ring can participate in multicomponent reactions to form more complex heterocyclic systems, such as pyrano-fused pyrimidines and spiro-oxindoles. mdpi.com These transformations open up a vast chemical space for the synthesis of novel derivatives starting from the this compound scaffold, subsequent to or in parallel with modifications of the side chain.

Theoretical Considerations in Prodrug Design and Lability (Chemical Perspective)

The structure of this compound strongly suggests its design as a prodrug. Prodrugs are inactive or less active molecules that are converted into the active form in the body. The (acyloxy)methyl ether moiety is a common prodrug strategy used to improve the physicochemical properties of a parent drug, such as solubility and membrane permeability. nih.govsichem.de

From a chemical perspective, the lability of the acetoxyethoxy side chain is a key design feature. The ester bond is intended to be cleaved, releasing the active drug. The rate of this cleavage can be modulated by altering the steric and electronic properties of the acyl group. nih.gov For instance, bulkier acyl groups can sterically hinder the approach of water or catalytic species, thereby slowing down the rate of hydrolysis. nih.gov

Exploitation of Reactive Sites for Novel Chemical Entities

The multiple reactive sites on this compound provide numerous opportunities for the synthesis of novel chemical entities.

The primary alcohol, obtained after deacetylation as described in section 6.2.1, is a versatile functional group. It can be further derivatized through esterification or etherification to attach a wide array of other molecules, including but not limited to, other promoieties to fine-tune the prodrug properties, targeting ligands, or pharmacologically active compounds to create hybrid drugs.

The C-5 position of the barbituric acid ring remains a key site for modification. As detailed in section 6.2.2, a plethora of substituents can be introduced at this position. This allows for the systematic exploration of the structure-activity relationship of this class of compounds. For example, the introduction of different alkyl or aryl groups at C-5 can dramatically alter the biological activity of barbiturates. pharmatutor.org

Furthermore, the nitrogen atoms of the barbituric acid ring, particularly the one bearing the acetoxyethoxy)methyl group, can also be targets for chemical modification, although this is less common than C-5 functionalization. The synthesis of N,N'-disubstituted barbiturates has been reported and can lead to compounds with different pharmacological profiles. nih.gov

By strategically combining modifications at the side chain and the barbituric acid ring, a large library of new compounds can be generated. For instance, one could first perform a Knoevenagel condensation at the C-5 position and then deacylate the side chain to introduce another functional group. This combinatorial approach allows for the creation of a diverse set of molecules with potentially unique chemical and biological properties.

Potential Applications in Chemical and Material Science Research Models

Use as a Chemical Probe in Enzyme Mechanism Studies (In Vitro, Non-Clinical)

While direct studies on 1-[(2-Acetoxyethoxy)methyl]barbituric acid as a chemical probe are not extensively documented, the structural features of barbituric acid derivatives suggest a potential role in enzyme mechanism studies, particularly for enzymes that recognize pyrimidine-based structures. Nucleoside analogs are widely used as therapeutic agents because they can mimic physiological metabolites and interfere with viral or cancer cell proliferation. researchgate.net The barbituric acid moiety can be seen as an analog of the pyrimidine (B1678525) bases found in nucleic acids, such as uracil (B121893) and thymine.

The acyclic side chain, -(CH2OCH2CH2OAc), attached to the nitrogen atom of the barbituric acid ring, mimics the sugar-phosphate backbone of natural nucleosides. Such acyclic nucleoside analogs are a well-known class of compounds, with some exhibiting significant antiviral activities. tandfonline.comresearchgate.netekb.eg The introduction of an acyclic moiety with functional groups allows for the exploration of enzyme-substrate interactions. In an in vitro, non-clinical setting, this compound could be synthesized and used to probe the active sites of enzymes such as kinases, polymerases, or hydrolases that act on nucleosides or nucleotides.

The acetoxy group on the side chain is a labile ester group that could be a target for enzymatic hydrolysis by esterases. This could be a basis for designing a reporter system where the cleavage of the acetyl group leads to a detectable signal. Furthermore, upon enzymatic or chemical removal of the acetyl group, the resulting hydroxyl group could potentially interact with the active site of an enzyme, possibly leading to inhibition. The evaluation of the biological activity of related acyclic nucleoside analogs of barbituric acid has been noted as an area of interest. tandfonline.com

Exploration in Supramolecular Chemistry and Host-Guest Interactions

Barbituric acid and its derivatives are well-established building blocks in supramolecular chemistry due to their ability to form multiple hydrogen bonds. mdpi.com The barbituric acid ring possesses three carbonyl groups and two N-H groups (in its common tautomeric form), which can act as both hydrogen bond acceptors and donors. This enables the formation of well-defined, ordered structures through self-assembly or with complementary molecules.

For instance, barbituric acid derivatives can form supramolecular assemblies with molecules like melamine, creating robust, hydrogen-bonded networks. mdpi.comresearchgate.net These assemblies can form layered structures or intricate three-dimensional architectures. mdpi.com The specific derivative, this compound, introduces an additional layer of complexity and potential for interaction. The ether and ester functionalities in the acyclic side chain can also participate in weaker intermolecular interactions, such as dipole-dipole interactions or further hydrogen bonding if the acetyl group is hydrolyzed.

Contribution to the Development of Light-to-Heat Conversion Materials (Theoretical)

The development of materials that can efficiently convert light into heat is an area of significant interest for applications ranging from photothermal therapy to solar energy harvesting. While there is no direct research on the light-to-heat conversion properties of this compound, the photophysical properties of related pyrimidine derivatives can offer some theoretical insights.

The photochemical behavior of barbituric acid derivatives has been studied, primarily focusing on their degradation pathways upon exposure to light. researchgate.net For a molecule to be an effective light-to-heat converter, it should ideally possess a strong absorption in the desired spectral region (e.g., UV or near-infrared) and a rapid, non-radiative decay pathway from the excited state back to the ground state. This rapid internal conversion minimizes energy loss through fluorescence or phosphorescence and maximizes the conversion of absorbed light energy into vibrational energy, which is then dissipated as heat to the surroundings.

Theoretical studies on other pyrimidine derivatives have been conducted to understand their excited-state dynamics and photoabsorption cross-sections. mdpi.com Similar computational studies could be applied to this compound to predict its absorption spectrum and the efficiency of its non-radiative decay channels. The electronic structure of the barbituric acid ring, and how it is perturbed by the N-alkylation with the (2-acetoxyethoxy)methyl group, would be a key determinant of its photophysical properties. The integration of barbituric acid with appropriate donor building blocks can lead to unique light absorption and fluorescence properties. researchgate.net While some barbituric acid-based systems have been explored for their fluorescence, suggesting that radiative decay can be a significant de-excitation pathway, modification of the structure could potentially favor non-radiative decay and enhance photothermal effects.

Role in Non-Biological Organic Synthesis as a Building Block

Barbituric acid is a versatile building block in organic synthesis, valued for the reactivity of its C-5 position and its ability to participate in various condensation and multicomponent reactions. mdpi.comirapa.org The parent compound, barbituric acid, can be synthesized through the condensation of malonic acid or its esters with urea (B33335). orgsyn.orgwikipedia.org The presence of the active methylene (B1212753) group at the C-5 position allows for a wide range of chemical modifications, making it a valuable synthon for the creation of more complex molecules. mdpi.comwikipedia.org

The compound this compound is itself a product of synthesis, where the barbituric acid core has been functionalized at one of the nitrogen atoms. This N-alkylation modifies the properties of the barbituric acid ring, for instance, by altering its solubility and preventing one of the N-H groups from participating in reactions. This pre-functionalized building block could be used in subsequent synthetic steps.

The remaining N-H group and the active C-5 position are still available for further reactions. For example, the C-5 position can be alkylated, arylated, or undergo Knoevenagel condensation with aldehydes and ketones to form a variety of derivatives. mdpi.comirapa.org These reactions are fundamental in the synthesis of a wide array of heterocyclic compounds, including those with potential pharmacological activities or applications in materials science. mdpi.comgatech.edutandfonline.comnih.gov The (2-acetoxyethoxy)methyl group can be considered a protecting group for a more functionalized side chain. The acetyl group can be readily removed to reveal a hydroxyl group, which can then be used for further chemical transformations, such as etherification, esterification, or as a handle for attachment to polymers or surfaces. The synthesis of related acyclic nucleoside analogs of barbituric acid has been demonstrated, highlighting the feasibility of such synthetic strategies. tandfonline.comtandfonline.com

Future Directions and Research Gaps

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of barbituric acid and its derivatives has been a cornerstone of heterocyclic chemistry since its discovery. irapa.org Traditional methods often involve the condensation of urea (B33335) or its derivatives with malonic acid esters. irapa.orgwikipedia.orgiaea.org However, future research must prioritize the development of more efficient and environmentally benign synthetic strategies.

Modern synthetic chemistry is increasingly focused on green chemistry principles. For barbituric acid derivatives, this includes the use of aqueous media, reusable catalysts, and multicomponent reactions (MCRs) that enhance atom economy. mdpi.comnih.gov For instance, an efficient Michael addition of barbituric acids to nitroalkenes has been demonstrated in an aqueous diethylamine (B46881) medium, offering high yields and shorter reaction times. nih.gov Similarly, Knoevenagel condensations have been performed using eco-friendly catalysts or even catalyst-free conditions in water, significantly reducing the environmental impact. mdpi.comresearchgate.net

Future efforts for synthesizing 1-[(2-Acetoxyethoxy)methyl]barbituric acid and its analogues could adapt these greener methodologies. Research could focus on one-pot syntheses that combine the requisite precursors—a substituted urea, a malonic acid derivative, and the (2-acetoxyethoxy)methyl side chain synthon—under mild, solvent-free, or aqueous conditions. The exploration of enzymatic or organocatalytic routes could also yield highly efficient and stereoselective syntheses, a significant advancement over traditional methods requiring harsh reagents. nih.gov

Table 1: Modern Synthetic Strategies for Barbituric Acid Derivatives

Synthetic Method Key Features Potential Advantages for this compound
Multicomponent Reactions (MCRs) Combines three or more reactants in a single step to form a complex product. mdpi.com Increased efficiency, reduced waste, rapid generation of a library of derivatives with varied side chains.
Aqueous Media Synthesis Uses water as a solvent, reducing reliance on volatile organic compounds (VOCs). nih.gov Environmentally benign, cost-effective, improved safety profile.
Catalyst-Free Condensations Reactions proceed under thermal or microwave conditions without an external catalyst. mdpi.comresearchgate.net Simplified purification, avoidance of toxic metal catalysts, lower cost.

| Organocatalysis | Uses small organic molecules as catalysts. nih.gov | Access to enantiomerically enriched products, mild reaction conditions, low toxicity. |

Advanced Computational Prediction of Novel Derivative Behavior

Computational chemistry provides powerful tools for predicting the physicochemical properties and biological activities of novel molecules, thereby accelerating the design and discovery process. nih.gov For barbituric acid derivatives, in silico methods such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) studies are increasingly employed. nih.govnih.gov

Molecular docking simulations can predict how derivatives of this compound might bind to specific biological targets, such as enzyme active sites or receptor pockets. nih.govnih.gov For example, studies on other barbiturates have used docking to elucidate interactions with GABA-A receptors and to design novel inhibitors for enzymes like the 90 kDa ribosomal S6 kinases (RSK2). nih.govnih.gov The flexible (2-acetoxyethoxy)methyl side chain could be modeled to understand its conformational preferences and its contribution to binding affinity and selectivity.

MD simulations can further refine these models by providing insights into the dynamic behavior of the ligand-receptor complex over time. nih.gov This can reveal stable binding modes and the role of non-covalent interactions, which are crucial for the function of many barbiturate-based compounds. By applying these computational techniques, researchers can screen virtual libraries of derivatives of this compound, prioritizing the most promising candidates for synthesis and experimental validation. This predictive approach saves significant time and resources compared to traditional high-throughput screening. nih.gov

Table 2: Computational Techniques for Derivative Analysis

Computational Method Application Predicted Properties for Derivatives
Molecular Docking Predicts the preferred orientation of a ligand when bound to a target molecule. nih.govnih.gov Binding affinity, interaction patterns, potential biological targets.
Molecular Dynamics (MD) Simulation Simulates the physical movements of atoms and molecules over time. nih.gov Conformational stability, dynamic interactions, binding free energy.

| ADME/Tox Prediction | In silico models that predict absorption, distribution, metabolism, excretion, and toxicity. nih.gov | Pharmacokinetic properties, potential bioavailability, toxicity risks. |

Exploration of Non-Covalent Interactions and Self-Assembly (Chemical Systems)

The barbituric acid ring is an exceptional motif for directing the self-assembly of molecules into ordered supramolecular structures. Its multiple hydrogen bond donors (N-H) and acceptors (C=O) allow for the formation of robust and predictable networks. fao.orgacs.org Studies on barbiturate-functionalized molecules have shown that they can self-assemble on surfaces to form intricate patterns, such as chiral lamellar or row-like structures, stabilized by double hydrogen bonds between adjacent barbituric acid units. fao.orgacs.org

The compound this compound is an ideal candidate for exploring such phenomena. The N-H and C=O groups on its barbiturate (B1230296) ring provide the necessary sites for hydrogen bonding, while the flexible side chain could influence the packing and dimensionality of the resulting assembly. Van der Waals interactions involving the side chain would also play a critical role in stabilizing these structures. acs.org

Future research could use techniques like scanning tunneling microscopy (STM) to investigate the self-assembly of this compound and its derivatives at solid-liquid interfaces. fao.orgacs.org Understanding how modifications to the side chain—for example, by changing its length or replacing the acetoxy group—affect the resulting supramolecular architecture is a key research gap. This knowledge is fundamental for the bottom-up construction of functional nanomaterials, surfaces, and complex chemical systems. researchgate.net

| π-π Stacking | Attractive interaction between aromatic rings (if present in a derivative). | Can lead to columnar structures and influence electronic properties. |

Design and Synthesis of Derivatives for Specific Research Tool Applications

Barbituric acid derivatives serve as versatile scaffolds for the development of chemical probes and research tools to investigate biological processes. uno.eduresearchgate.net By modifying the substituents on the barbiturate core, chemists can create molecules with highly specific functions. Recent studies have demonstrated the design of barbiturates as covalent inhibitors of enzymes, selective receptor activators, and fluorescent probes. nih.govacs.org

The structure of this compound offers multiple handles for synthetic modification to create such tools.

Esterase-Activatable Probes: The acetoxy group can be recognized and cleaved by cellular esterases. This functionality could be harnessed to design "pro-drugs" or activatable probes. For instance, a fluorescent group could be attached to the molecule in a quenched state, with its fluorescence released upon enzymatic cleavage of the acetate (B1210297), allowing for the imaging of esterase activity in cells.

Covalent Inhibitors: The barbiturate ring itself, particularly at the C5 position, can be functionalized with electrophilic groups (or "warheads") that form covalent bonds with nucleophilic residues (like cysteine) in an enzyme's active site. acs.org Derivatives could be designed to target specific enzymes, providing potent and irreversible inhibition, which is a valuable tool for studying enzyme function.

Tagged Derivatives for Target Identification: The ethoxy-methyl tail could be terminated with a clickable handle, such as an alkyne or azide (B81097). This would allow for the use of click chemistry to attach reporter tags (e.g., biotin (B1667282) for pulldown assays or a fluorophore for imaging) after the molecule has interacted with its cellular targets, facilitating target identification and validation.

The rational design of these tools, guided by the computational methods described in section 8.2, represents a significant area for future research. nih.govnih.gov

Table 4: Potential Research Tool Applications of Derivatives

Derivative Type Design Strategy Research Application
Esterase-Activatable Probe Incorporate a reporter group whose signal is masked by the acetoxy moiety. Real-time imaging of cellular esterase activity.
Covalent Enzyme Inhibitor Introduce a Michael acceptor or other reactive group at the C5 position. acs.org Irreversible inactivation of specific enzymes for functional studies.
PPARγ Activator Synthesize symmetrically substituted Y-shaped derivatives. nih.gov Probing the function of Peroxisome Proliferator-Activated Receptor gamma.

| Clickable Chemical Probe | Append a terminal alkyne or azide to the side chain. | Target identification and validation via bio-orthogonal ligation. |

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